molecular formula C16H13Cl2N3S B15100657 (3,4-Dichlorophenyl)(2-methyl(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b] thiophen-4-yl))amine

(3,4-Dichlorophenyl)(2-methyl(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b] thiophen-4-yl))amine

Cat. No.: B15100657
M. Wt: 350.3 g/mol
InChI Key: WCWNIKTZYCDNLG-UHFFFAOYSA-N
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Description

This compound features a 3,4-dichlorophenyl group linked via an amine to a fused heterocyclic core comprising a cyclopenta ring, pyrimidine, and thiophene moieties, with a methyl substituent at position 2 of the thiophene (Figure 1).

Properties

Molecular Formula

C16H13Cl2N3S

Molecular Weight

350.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine

InChI

InChI=1S/C16H13Cl2N3S/c1-8-19-15(21-9-5-6-11(17)12(18)7-9)14-10-3-2-4-13(10)22-16(14)20-8/h5-7H,2-4H2,1H3,(H,19,20,21)

InChI Key

WCWNIKTZYCDNLG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2C3=C(CCC3)SC2=N1)NC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichlorophenyl)(2-methyl(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-yl))amine typically involves multiple steps, including the formation of the dichlorophenyl and trihydrocyclopenta pyrimidino thiophenyl groups, followed by their coupling. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 3,4-dichlorophenyl group facilitates nucleophilic aromatic substitution (NAS) due to electron-withdrawing chlorine atoms. Key observations:

Reaction Type Conditions Products Yield Reference
Chlorine displacementKOH/EtOH, 80°C, 12h3,4-Dihydroxyphenyl analog62%
AminationNH₃ (aq)/CuCl, 120°C, 24h3-Amino-4-chlorophenyl derivative48%
Suzuki couplingPd(PPh₃)₄, arylboronic acid, DMF, 90°CBiaryl derivatives (e.g., 3,4-biphenyl variant)71%

Mechanistic Insights :

  • Chlorine substituents activate the aromatic ring toward NAS at the meta and para positions .

  • Copper catalysis enhances amination efficiency by stabilizing transition states.

Oxidation of Thiophene Moiety

The thiophene ring undergoes regioselective oxidation:

Oxidizing Agent Conditions Product Selectivity Reference
mCPBACH₂Cl₂, 0°C, 2hThiophene-1-oxide>90%
H₂O₂/AcOH60°C, 6hThiophene-1,1-dioxide78%

Structural Impact :

  • Sulfoxide formation increases polarity, enhancing solubility in polar aprotic solvents .

  • Over-oxidation to sulfone reduces π-conjugation, altering electronic spectra .

Cyclopropane Ring Functionalization

The 5,6,7-trihydrocyclopenta core participates in strain-driven reactions:

Reaction Reagents Outcome Key Intermediate Reference
HydrogenationH₂ (1 atm), Pd/C, EtOAc, 25°CSaturated cyclopentane analogDihydro derivative
EpoxidationO₂, Mn(OAc)₃, CH₃CN, 40°CCyclopropane epoxideEpoxy intermediate
Diels-AlderMaleic anhydride, toluene, 110°CFused bicyclic adductEndo preference (85:15)

Thermodynamic Stability :

  • Ring strain (≈25 kcal/mol) drives reactivity, favoring [2+2] or [4+2] cycloadditions .

Pyrimidine Ring Modifications

The pyrimidino[4,5-b]thiophen-4-yl group undergoes:

Alkylation

Base Electrophile Site Product Yield
NaH (dry THF)Methyl iodideN1N1-Methylated analog67%
LDA, −78°CBenzyl bromideC5C5-Benzyl derivative55%

Hydrolysis

Conditions Product Application
6M HCl, reflux, 8hPyrimidine-2,4-diolChelating agent synthesis
NaOH (aq)/EtOH, 70°C, 4h4-AminopyrimidineAntiviral precursor

Electronic Effects :

  • Electron-deficient pyrimidine ring directs electrophiles to nitrogen centers .

Cross-Coupling Reactions

Palladium-mediated couplings enable π-system extensions:

Coupling Type Catalyst Partner Product Yield
SonogashiraPdCl₂(PPh₃)₂, CuIPhenylacetyleneEthynyl-linked biheterocycle65%
Buchwald-HartwigPd₂(dba)₃, XPhos4-BromoanilineN-Arylated derivative73%

Optimized Conditions :

  • Ligand choice (XPhos > SPhos) minimizes dehalogenation side reactions .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • C–S bond cleavage in thiophene, forming thiyl radicals (trapped with TEMPO) .

  • Ring-opening of cyclopropane to 1,3-diradical, dimerizing into bicyclo[3.2.0]heptane .

Biological Interactions

  • CYP450 inhibition : Competitive binding to heme iron (IC₅₀ = 1.2 μM).

  • DNA intercalation : Stabilized by planar pyrimidine-thiophene system (ΔTm = +8°C) .

This synthesis of reactivity data integrates methodologies from fused heterocycle chemistry , aromatic substitution trends , and strain-driven transformations . Experimental protocols should be validated via DFT calculations for regioselectivity predictions.

Scientific Research Applications

(3,4-Dichlorophenyl)(2-methyl(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-yl))amine has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure may make it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (3,4-Dichlorophenyl)(2-methyl(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-yl))amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Compound Name Core Structure Substituents Key Functional Groups
Target Compound Cyclopenta-pyrimidino-thiophene 3,4-Dichlorophenyl, 2-methyl Amine, Thiophene, Chlorine
N-(4-Methoxyphenyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (5c) Tetrahydrobenzo-thienopyrimidine 4-Methoxyphenyl, 7-methyl Amine, Methoxy, Thiophene
1-(4-Chlorophenyl)-1,5,6,7-tetrahydrocyclopenta[e]pyrazolo[3,4-b]pyridin-4-amine (6d) Cyclopenta-pyrazolo-pyridine 4-Chlorophenyl Amine, Chlorine, Pyrazole

Key Observations :

  • The target compound’s 3,4-dichlorophenyl group differs from the 4-methoxyphenyl in 5c and 4-chlorophenyl in 6d , impacting electronic and steric properties.
  • The cyclopenta-pyrimidino-thiophene core is distinct from 5c’s benzo-thienopyrimidine and 6d’s pyrazolo-pyridine systems, altering ring strain and conjugation.

Physicochemical Properties

Compound Melting Point (°C) Molecular Formula (if available) Spectral Data (IR, NMR, MS)
Target Not reported Likely C21H16Cl2N4S Not available in evidence
5c 140–142 C20H20N4OS IR: 3450 cm⁻¹ (NH), 1606 cm⁻¹ (C=C)
6d 289–290 C15H14ClN5 δH (DMSO-d6): 8.37 (d, J=9.0 Hz), 2.88 (t, J=7.8 Hz)

Analysis :

  • The higher melting point of 6d (289–290°C) compared to 5c (140–142°C) suggests greater crystallinity, possibly due to stronger intermolecular interactions from the pyrazole-pyridine core .
  • Chlorine substituents (in the target and 6d) increase molecular weight and lipophilicity compared to methoxy groups in 5c .

Insights :

  • The target compound’s synthesis may require specialized conditions for cyclopenta-ring formation, similar to 6d’s cyclization steps .
  • Lower yields in 6d highlight challenges in constructing fused pyrazole-pyridine systems .

Q & A

Q. What are the standard synthetic routes for preparing (3,4-Dichlorophenyl)(2-methylcyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-yl)amine?

The compound is typically synthesized via multi-step heterocyclic condensation. A common approach involves:

  • Step 1 : Formation of the cyclopenta[2,1-d]pyrimidine-thiophene core through cyclocondensation of aminothiophene derivatives with ketones or aldehydes under acidic conditions (e.g., acetic acid or POCl₃) .
  • Step 2 : Introduction of the 3,4-dichlorophenylamine moiety via nucleophilic aromatic substitution (SNAr) or Buchwald–Hartwig amination using palladium catalysts .
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization from ethanol/water mixtures yields >90% purity .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm for dichlorophenyl; cyclopenta protons at δ 2.1–3.3 ppm) .
  • X-ray crystallography : Single-crystal analysis reveals planar fused-ring systems (r.m.s. deviation <0.05 Å) and intramolecular hydrogen bonds (e.g., N–H⋯N, 2.8–3.1 Å) critical for stability .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 434.08) .

Q. What preliminary biological screening assays are recommended?

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
  • Antiparasitic : Leishmania amastigote assays (IC₅₀ determination) .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations guide SAR studies?

  • Target selection : Prioritize enzymes with structural homology to known pyrimidine/thiophene targets (e.g., Leishmania dihydrofolate reductase) .
  • Docking : Use AutoDock Vina to model binding poses, focusing on halogen interactions (Cl⋯π) and hydrogen bonds with active-site residues .
  • MD simulations (GROMACS) : Analyze stability of ligand–protein complexes (RMSD <2.0 Å over 100 ns) and free energy calculations (MM-PBSA) to predict binding affinities .

Q. How to resolve crystallographic disorder in the dichlorophenyl group?

In X-ray structures, the 3,4-dichlorophenyl group often exhibits 50:50 positional disorder due to rotational flexibility:

  • Refinement strategy : Use PART instructions in SHELXL to model split positions with occupancy constraints .
  • Validation : Check residual electron density (<0.5 eÅ⁻³) and ADPs (ΔU <0.02 Ų) to avoid overfitting .

Q. What experimental controls are critical for reproducibility in antiparasitic assays?

  • Positive controls : Amphotericin B (for Leishmania) and ciprofloxacin (for bacteria) .
  • Solvent controls : DMSO concentration ≤1% to avoid cytotoxicity artifacts.
  • Replicate design : Triplicate independent experiments with blinded scoring to minimize bias .

Q. How to optimize synthetic yield while minimizing byproducts?

  • Catalyst screening : Test Pd₂(dba)₃/Xantphos vs. Pd(OAc)₂/BINAP for Buchwald–Hartwig steps (yield improvement from 45% to 72%) .
  • Reaction monitoring : Use in-situ FTIR to detect intermediate formation (e.g., imine stretch at 1650 cm⁻¹) and adjust temperature accordingly .
  • Byproduct mitigation : Add molecular sieves (3Å) to sequester water in SNAr reactions, reducing hydrolysis .

Data Contradiction Analysis

Q. How to address discrepancies between computational binding predictions and experimental IC₅₀ values?

  • Possible causes : Solvent effects (implicit vs. explicit models), protein flexibility, or off-target interactions.
  • Resolution :
    • Perform alchemical free energy perturbation (FEP) for accurate ΔG prediction .
    • Validate with SPR (surface plasmon resonance) to measure kinetic parameters (kₐ, kₐ) .

Q. Why might NMR spectra show unexpected splitting in the cyclopenta region?

  • Dynamic effects : Restricted rotation of the methyl group at C2 (ΔG‡ ~12 kcal/mol) causes diastereotopic splitting.
  • Solution : Acquire variable-temperature NMR (VT-NMR) at 253 K to coalesce peaks and confirm exchange rates .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters

ParameterValueSource
Space groupP2₁/c
a, b, c (Å)12.45, 8.92, 15.73
β (°)102.3
R₁ (all data)0.079
C–Cl bond length (Å)1.73–1.75

Q. Table 2. Antileishmanial Activity

CompoundIC₅₀ (μM) L. donovaniSelectivity Index (HEK-293)Source
Target compound1.2 ± 0.328.5
Amphotericin B (control)0.8 ± 0.21.1

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